2-Acetamido-3-ethoxy-3-oxopropanoic acid
Overview
Description
2-Acetamido-3-ethoxy-3-oxopropanoic acid is an organic compound with the molecular formula C7H11NO5 and a molecular weight of 189.17 g/mol . It is also known by its IUPAC name, N-acetyl-3-ethoxy-3-oxoalanine . This compound is characterized by the presence of an acetamido group, an ethoxy group, and a keto group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Acetamido-3-ethoxy-3-oxopropanoic acid typically involves the reaction of ethyl acetoacetate with acetamide under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic attack of the acetamide on the carbonyl carbon of the ethyl acetoacetate. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2-Acetamido-3-ethoxy-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in the formation of hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Acetamido-3-ethoxy-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-ethoxy-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy and keto groups may also participate in binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 2-Acetamido-3-ethoxy-3-oxopropanoic acid include:
2-Acetamido-3-methoxy-3-oxopropanoic acid: Differing by the presence of a methoxy group instead of an ethoxy group.
2-Acetamido-3-ethoxy-3-hydroxypropanoic acid: Featuring a hydroxy group in place of the keto group.
N-Acetyl-3-ethoxy-3-oxobutanoic acid: With a butanoic acid backbone instead of a propanoic acid backbone.
Properties
IUPAC Name |
2-acetamido-3-ethoxy-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-3-13-7(12)5(6(10)11)8-4(2)9/h5H,3H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUXDKMVCGSMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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